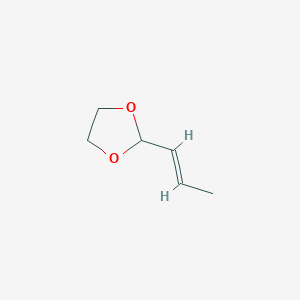

2-Propenyl-1,3-dioxolane

CAS No.: 4528-26-1

Cat. No.: VC18988447

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4528-26-1 |

|---|---|

| Molecular Formula | C6H10O2 |

| Molecular Weight | 114.14 g/mol |

| IUPAC Name | 2-[(E)-prop-1-enyl]-1,3-dioxolane |

| Standard InChI | InChI=1S/C6H10O2/c1-2-3-6-7-4-5-8-6/h2-3,6H,4-5H2,1H3/b3-2+ |

| Standard InChI Key | WJTBAEFOGKJWNP-NSCUHMNNSA-N |

| Isomeric SMILES | C/C=C/C1OCCO1 |

| Canonical SMILES | CC=CC1OCCO1 |

Introduction

Key Findings

2-Propenyl-1,3-dioxolane (CAS 3984-22-3), a heterocyclic compound characterized by a five-membered dioxolane ring and an allyl substituent, exhibits unique reactivity due to its unsaturated structure. This review synthesizes data from diverse sources to elucidate its synthesis, physicochemical properties, chemical behavior, and industrial applications. With a molecular formula of and a molecular weight of 114.14 g/mol, the compound serves as a versatile intermediate in organic synthesis and polymer chemistry. Key applications include its role in radical polymerization, pharmaceutical precursors, and specialty solvents.

Structure and Nomenclature

Molecular Architecture

2-Propenyl-1,3-dioxolane consists of a 1,3-dioxolane ring (a five-membered cyclic ether with two oxygen atoms) and a propenyl (allyl) group at the 2-position. The IUPAC name is 2-prop-2-enyl-1,3-dioxolane, with synonyms including 2-allyl-1,3-dioxolane and 2-vinyl-1,3-dioxolane . Its structure is defined by the SMILES notation , reflecting the allyl chain () attached to the dioxolane ring .

Spectroscopic and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 114.14 g/mol | |

| Boiling point | 115–116°C | |

| Density | 1.001 g/mL at 25°C | |

| Refractive index | 1.430 | |

| Flash point | 14°C (closed cup) |

The compound’s low flash point necessitates careful handling under inert conditions to prevent flammability . Its solubility in polar and nonpolar solvents (e.g., water, ethanol, ether) enhances its utility in diverse reaction systems .

Synthesis and Industrial Production

Laboratory Methods

The most common synthetic route involves radical vinylation of 1,3-dioxolanes using vinyl bromides under radical-initiating conditions. For example:

-

Reagents: Vinyl bromide derivatives (e.g., methyl 3-bromo-2-methylacrylate), di-tert-butylhyponitrite (radical initiator).

-

Conditions: 60–80°C in anhydrous tetrahydrofuran (THF).

-

Yield: 68–85% depending on substituents.

Alternative methods include acid-catalyzed acetalization of aldehydes with ethylene glycol, though this is less selective for allyl derivatives .

Industrial Scalability

Large-scale production employs continuous circulation of acrolein and ethylene glycol at controlled temperatures (70–90°C) to optimize yield and purity. Catalysts such as p-toluenesulfonic acid () enhance reaction efficiency, achieving >90% conversion in optimized setups .

Chemical Reactivity and Mechanisms

Key Reactions

The compound participates in diverse transformations due to its dual functionality (dioxolane ring and allyl group):

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | , | Carboxylic acids, epoxides |

| Reduction | , | Saturated alcohols |

| Hydrolysis | Acidic or basic aqueous media | Unsaturated carbonyls |

| Polymerization | Radical initiators (e.g., AIBN) | Poly(dioxolane) copolymers |

For instance, hydrolysis under acidic conditions yields acrolein and ethylene glycol, while radical polymerization produces thermoplastic polymers with high thermal stability .

Mechanistic Insights

-

Radical Polymerization: Initiation involves abstraction of a hydrogen atom from the allyl group, forming a resonance-stabilized radical that propagates chain growth .

-

Hydrolysis: Proceeds via nucleophilic attack on the dioxolane oxygen, leading to ring opening and formation of a carbonyl intermediate .

Applications in Science and Industry

Polymer Chemistry

2-Propenyl-1,3-dioxolane is a key monomer in synthesizing polyacetals and copolymers. For example, copolymerization with styrene enhances material flexibility and chemical resistance, making it suitable for coatings and adhesives .

Pharmaceutical Intermediates

The compound serves as a precursor in drug design. Derivatives with modified dioxolane rings exhibit antimicrobial and cytotoxic activities, as demonstrated in studies on analogous dioxolanes .

Solvent and Stabilizer

Its high solvency for resins and low toxicity make it a preferred solvent in electronics and coatings industries .

Future Perspectives

Research gaps include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume